

Introduction: The Strategic Value of Functionalized Pyridines in Agrochemical Design

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Compound of Interest

Compound Name: *2-Chloro-5-fluoro-3-methoxypyridine*

Cat. No.: B6327030

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The pyridine scaffold is a cornerstone in modern agrochemical research, forming the core of numerous commercial herbicides, fungicides, and insecticides. Its utility stems from its unique electronic properties, metabolic stability, and ability to engage in specific binding interactions with biological targets. The strategic introduction of substituents onto the pyridine ring is a critical tactic for modulating a compound's bioactivity, selectivity, and physicochemical properties.

2-Chloro-5-fluoro-3-methoxypyridine (CFMP) is a highly functionalized building block designed for the efficient construction of complex agrochemical candidates. Each substituent serves a distinct and synergistic purpose:

- **2-Chloro Group:** This is the primary reactive handle for synthetic diversification. Its position, activated by the ring nitrogen, makes it an excellent leaving group for nucleophilic aromatic substitution (S_NAr) and a versatile partner in metal-catalyzed cross-coupling reactions.
- **5-Fluoro Group:** The incorporation of fluorine is a well-established strategy in agrochemical and pharmaceutical design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the electronic nature of the ring to enhance binding affinity with target enzymes or receptors.^[1]

- **3-Methoxy Group:** This electron-donating group influences the reactivity of the pyridine ring and can serve as a key pharmacophoric element, forming crucial hydrogen bond interactions within a biological target site.

This guide provides detailed application notes and protocols for leveraging the unique reactivity of **2-Chloro-5-fluoro-3-methoxypyridine** in the synthesis of next-generation agrochemicals.

Physicochemical and Safety Data

Proper handling and characterization are paramount for successful synthesis. The key properties of **2-Chloro-5-fluoro-3-methoxypyridine** are summarized below.

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 1097264-89-5 | [2] |
| Molecular Formula | C ₆ H ₅ ClFNO | [2] |
| Molecular Weight | 161.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | N/A |

Safety Information: While specific toxicity data for this compound is not widely available, structurally related chlorofluoropyridines are classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of CFMP is primarily centered on the reactivity of the C2-chloro substituent. The choice of reaction pathway allows for the introduction of diverse functionalities, enabling

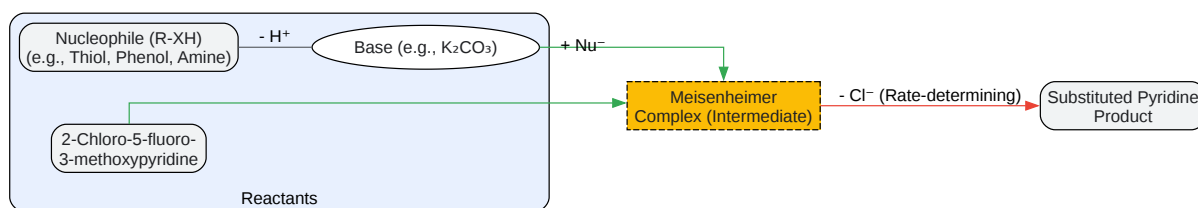
access to a wide chemical space for biological screening.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen and the fluorine atom at C5. This makes SNAr reactions with O-, S-, and N-nucleophiles a highly efficient and reliable method for diversification.

Causality Behind Experimental Choices:

- **Solvent:** Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the cationic counter-ion of the nucleophile without impeding its reactivity.
- **Base:** A mild inorganic base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) is typically used to deprotonate the nucleophile in situ. The choice of base can influence reaction rates, with Cs_2CO_3 often providing faster kinetics due to its higher solubility.
- **Temperature:** Reactions are often gently heated (50-80 °C) to overcome the activation energy barrier, though the high reactivity of the C2 position can sometimes allow for reactions at room temperature.



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Caption: SNAr mechanism for functionalizing CFMP.

Strategy 2: Palladium-Catalyzed Cross-Coupling

The C-Cl bond can also be activated by a palladium(0) catalyst to participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids/esters) or Buchwald-Hartwig (with amines) couplings. This strategy is invaluable for creating C-C or C-N bonds, linking the pyridine core to other aromatic or aliphatic systems.

Causality Behind Experimental Choices:

- **Catalyst:** A palladium catalyst with appropriate ligands is essential. For Suzuki couplings, catalysts like $\text{Pd}(\text{dppf})\text{Cl}_2$ are robust and effective for heteroaromatic chlorides.^[5] The dppf ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.
- **Base:** A base, typically an aqueous solution of K_2CO_3 or Na_2CO_3 , is required for the transmetalation step of the Suzuki cycle.
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is used to dissolve both the organic-soluble pyridine halide and the water-soluble inorganic base. Degassing the solvent is critical to prevent oxidation of the $\text{Pd}(0)$ active catalyst.

Application Note 1: Synthesis of a Pyridinyl Thioether Fungicide Candidate via SNAr

This protocol details the synthesis of a novel thioether-linked pyridine, a structural motif present in several classes of fungicides.

Objective: To demonstrate a reliable SNAr protocol for displacing the 2-chloro group of CFMP with a sulfur nucleophile.

Protocol:

- **Reaction Setup:** To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Chloro-5-fluoro-3-methoxypyridine** (1.0 eq, 1.0 g), 4-

cyanothiophenol (1.1 eq), and potassium carbonate (1.5 eq).

- Solvent Addition: Add 20 mL of anhydrous Dimethylformamide (DMF) to the flask.
- Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5 minutes.
- Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (CFMP) is consumed (typically 4-6 hours).
- Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate of the crude product should form.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pyridinyl thioether product.

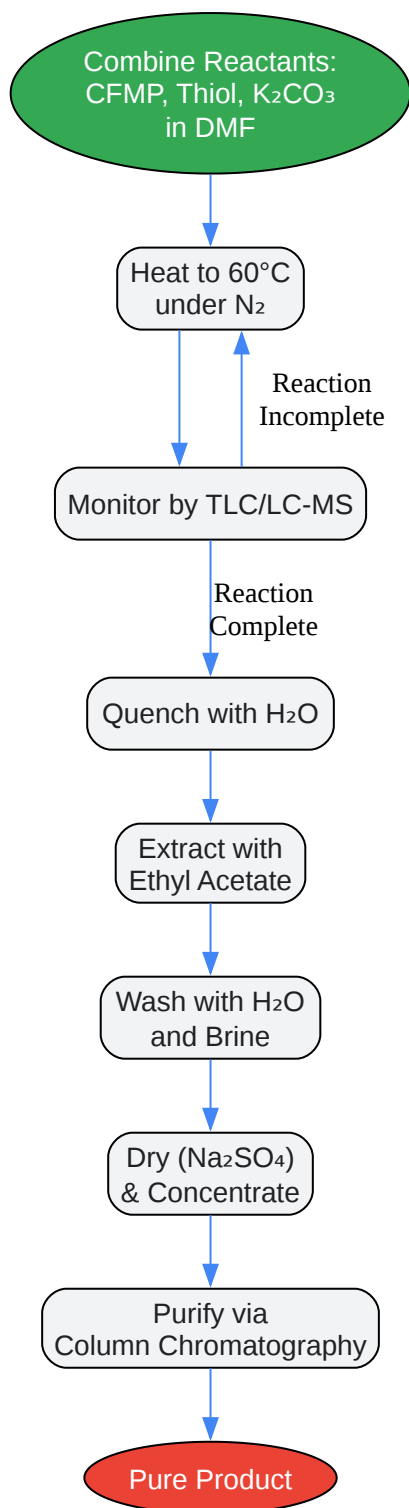


Diagram 2: S
N
Ar Experimental Workflow

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Caption: Step-by-step workflow for SNAr synthesis.

Application Note 2: Synthesis of a Biaryl Herbicide Scaffold via Suzuki-Miyaura Coupling

This protocol demonstrates the construction of a C-C bond to create a biaryl structure, a common core in modern herbicides like those derived from other chloropyridine intermediates. [\[6\]\[7\]](#)

Objective: To provide a robust protocol for the palladium-catalyzed Suzuki-Miyaura coupling of CFMP with an arylboronic acid.

Protocol:

- **Reaction Setup:** In an oven-dried Schlenk flask, combine **2-Chloro-5-fluoro-3-methoxypyridine** (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v) via syringe.
- **Reaction Conditions:** Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
- **Monitoring:** Monitor the reaction by TLC or LC-MS for the disappearance of the CFMP starting material.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate.
- **Washing:** Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product. This protocol is adapted from established methodologies for similar coupling reactions.[\[5\]](#)

Conclusion

2-Chloro-5-fluoro-3-methoxypyridine is a potent and versatile synthetic intermediate for agrochemical discovery. Its well-defined reactivity at the C2-chloro position allows for reliable and predictable functionalization through both SNAr and cross-coupling pathways. By providing access to novel chemical space while incorporating desirable elements like fluorine and a pyridine core, this building block serves as a valuable tool for researchers aiming to develop the next generation of high-efficacy, selective, and environmentally conscious crop protection agents.

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